

# What is the chemical structure of Capsorubin

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## Compound of Interest

Compound Name: Capsorubin

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An In-Depth Technical Guide to the Chemical Structure of **Capsorubin**

## Introduction

**Capsorubin** is a prominent red xanthophyll, a class of oxygen-containing carotenoid pigments. Primarily found in the ripe fruits of red bell peppers (*Capsicum annuum*) and paprika, it is responsible for their characteristic deep red hue.<sup>[1]</sup> As a natural colorant, it is approved for use in the food industry under the E number E160c(ii). Beyond its role as a pigment, **capsorubin** is of significant interest to researchers and drug development professionals due to its potent antioxidant properties and potential biological activities. This guide provides a detailed examination of its chemical structure, properties, biosynthesis, and reactivity, tailored for a scientific audience.

## Core Chemical Structure

**Capsorubin** is a C<sub>40</sub> tetraterpenoid, meaning it is biosynthetically derived from eight isoprene units. Its structure is characterized by a long, conjugated polyene chain with two unique five-membered rings at each end.

- Molecular Formula: C<sub>40</sub>H<sub>56</sub>O<sub>4</sub><sup>[1][2][3][4][5][6]</sup>
- Systematic IUPAC Name: (2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-Bis[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylcosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione.<sup>[1][6][7][8]</sup>
- Common Name: (3S,3'S,5R,5'R)-3,3'-Dihydroxy-κ,κ-carotene-6,6'-dione.<sup>[1][3][5]</sup>

The molecule is symmetrical, featuring a central chain of nine conjugated double bonds. This extensive  $\pi$ -electron system is the chromophore responsible for its strong absorption of light in the blue-green region of the spectrum, resulting in its red appearance.

The defining features of **capsorubin** are its terminal  $\kappa$ -cyclopentane rings. Each ring contains a hydroxyl (-OH) group and is attached to the polyene chain via a ketone (C=O) group, which is also part of the conjugated system. The absolute stereochemistry of the chiral centers has been established as (3S, 5R, 3'S, 5'R).<sup>[9][10][11]</sup> The hydroxyl and trimethyl groups on the cyclopentane rings are in a trans configuration relative to each other.<sup>[9][10]</sup>

## Physicochemical Properties

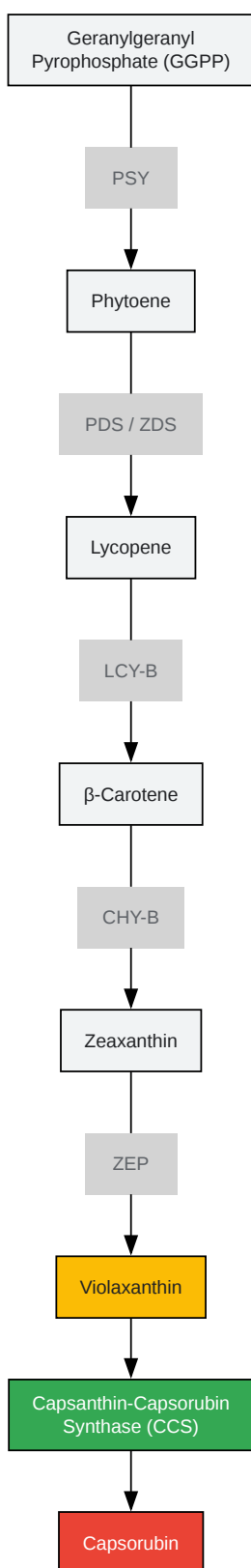
The quantitative physicochemical properties of **capsorubin** are summarized in the table below. These properties are crucial for its extraction, formulation, and biological activity.

Property	Value	Source(s)
Molecular Formula	C <sub>40</sub> H <sub>56</sub> O <sub>4</sub>	<sup>[2][3][4][5][6]</sup>
Molecular Weight	600.87 g/mol	<sup>[2][3][4][6]</sup>
Appearance	Red crystalline solid	<sup>[3][6][12]</sup>
Melting Point	201 °C	<sup>[1][3][6][13]</sup>
Solubility	Insoluble in water; Soluble in acetone, DMF, DMSO, and oils	<sup>[3][5][7][12]</sup>
logP (Octanol-Water)	7.4 - 8.7	<sup>[7][14]</sup>
pKa (Strongest Acidic)	~14.9	<sup>[14]</sup>
pKa (Strongest Basic)	~ -2.7	<sup>[14]</sup>
Polar Surface Area	74.6 Å <sup>2</sup>	<sup>[13][14]</sup>
Hydrogen Bond Donors	2	<sup>[14]</sup>
Hydrogen Bond Acceptors	4	<sup>[14]</sup>
UV-Vis $\lambda_{\text{max}}$ (in Acetone)	~462 nm	<sup>[15]</sup>

## Biosynthesis Pathway

**Capsorubin** is an end-product of the carotenoid biosynthesis pathway in specific plants like *Capsicum*. The synthesis begins with the universal C5 isoprene precursor, isopentenyl pyrophosphate (IPP). The pathway proceeds through the formation of the C40 backbone (phytoene), followed by a series of desaturation and cyclization reactions to form  $\beta$ -carotene, which is then hydroxylated and epoxidized to yield violaxanthin.

The final and defining step is the enzymatic conversion of violaxanthin into **capsorubin**. This reaction is catalyzed by the enzyme Capsanthin-**capsorubin** synthase (CCS).<sup>[2][4][5]</sup> The mechanism involves a pinacolic rearrangement of the 5,6-epoxy group on both  $\beta$ -ionone rings of violaxanthin, which results in the contraction of the six-membered rings to form the characteristic five-membered  $\kappa$ -rings of **capsorubin**.<sup>[5][11]</sup>



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### Capsorubin Biosynthesis Workflow

## Key Experimental Methodologies

### Extraction and Isolation from Natural Sources

The standard protocol for isolating **capsorubin** from dried paprika (*Capsicum annuum*) involves several key steps:

- **Solvent Extraction:** The dried and ground paprika powder is extracted with a solvent or a mixture of solvents such as hexane, acetone, ethanol, or ethyl acetate to produce paprika oleoresin.<sup>[15][16][17]</sup> Supercritical CO<sub>2</sub> extraction is also used for a cleaner, solvent-free process.<sup>[17][18]</sup>
- **Saponification:** In paprika, xanthophylls like **capsorubin** are often esterified with fatty acids.<sup>[17]</sup> A saponification step, typically involving incubation with methanolic potassium hydroxide (KOH), is performed to hydrolyze these esters and yield the free carotenoid.<sup>[6]</sup>
- **Purification:** The crude extract is washed to remove water-soluble impurities and then concentrated. Purification is achieved through chromatographic techniques. Open column chromatography using adsorbents like calcium carbonate or aluminium oxide can be used for initial separation.<sup>[19]</sup>
- **High-Performance Liquid Chromatography (HPLC):** Final purification and quantification are performed using reversed-phase HPLC, often with a C18 or C30 column.<sup>[6][19][20]</sup> A gradient elution system with solvents like methanol, methyl-tert-butyl ether (MTBE), and water is employed to separate **capsorubin** from other carotenoids.<sup>[19]</sup>

### Chemical Synthesis

The total synthesis of **capsorubin** has been achieved through stereoselective methods. One prominent approach involves the condensation of two C<sub>15</sub> cyclopentane ketone units with a central C<sub>10</sub> dialdehyde (crocetindial).<sup>[1]</sup> More recent syntheses have utilized a Lewis acid-promoted regio- and stereoselective rearrangement of a tetrasubstituted epoxy dienal to construct the key cyclopentyl ketone intermediate with high precision.<sup>[13]</sup> These synthetic routes are critical for confirming the absolute stereochemistry and for producing pure standards for research.

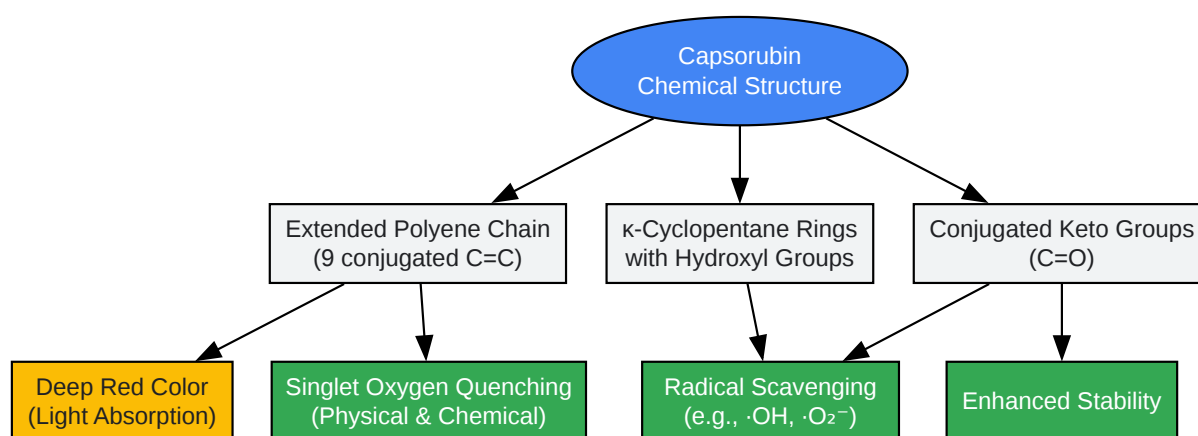
### Structural Characterization

The definitive structure of **capsorubin** is elucidated using a combination of modern spectroscopic techniques:

- LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique is used to separate **capsorubin** from complex mixtures and confirm its molecular weight. Atmospheric Pressure Chemical Ionization (APCI) is a common ionization source for carotenoids.[20][21]
- NMR (Nuclear Magnetic Resonance) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are indispensable for determining the precise atomic connectivity and stereochemical arrangement of the molecule.[19][22] 2D NMR experiments (like COSY and HMBC) help assign all proton and carbon signals unambiguously.
- UV-Visible Spectroscopy: This technique is used to identify the characteristic absorption spectrum of the polyene chromophore. In acetone, **capsorubin** exhibits a primary absorption maximum ( $\lambda_{\text{max}}$ ) around 462 nm.[15]

## Structure-Reactivity Relationships

The unique chemical structure of **capsorubin** directly dictates its chemical reactivity and biological function, particularly its antioxidant capacity.

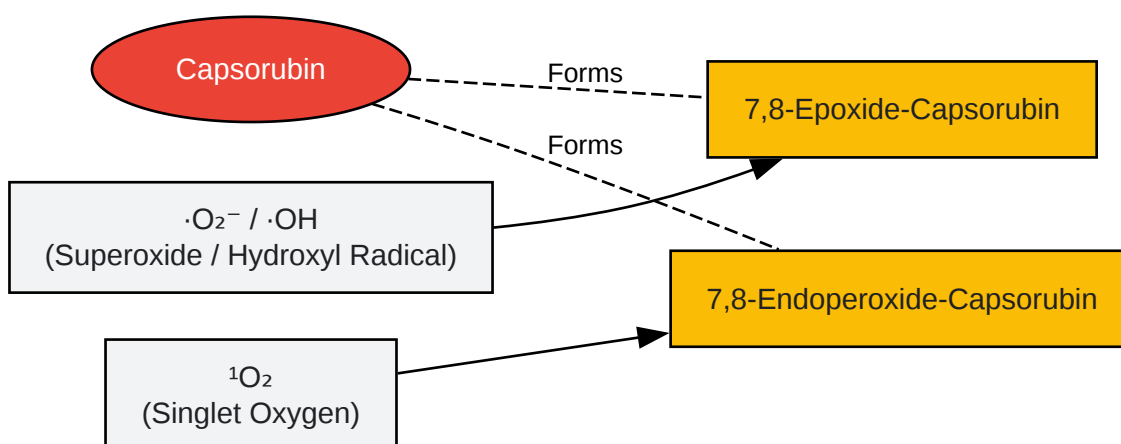


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### Capsorubin Structure-Activity Relationship

## Reaction with Reactive Oxygen Species (ROS)

**Capsorubin** is an effective scavenger of various reactive oxygen species. Its interactions have been characterized, revealing specific reaction products. Unlike carotenoids with  $\beta$ -ionone rings (like  $\beta$ -carotene or capsanthin), which typically form 5,6- or 5,8-epoxides, **capsorubin's**  $\kappa$ -ring structure leads to different products. Studies using LC-MS and ESR spectrometry have shown that **capsorubin** reacts with superoxide anion radicals ( $\cdot\text{O}_2^-$ ) and hydroxyl radicals ( $\cdot\text{OH}$ ) to form 7,8-epoxides. In its reaction with singlet oxygen ( $^1\text{O}_2$ ), it forms 7,8-endoperoxides.[3][7][9][12] **Capsorubin** has demonstrated higher stability against these ROS compared to capsanthin, and its  $^1\text{O}_2$  quenching activity is superior to that of  $\beta$ -carotene and zeaxanthin.[3][7][12][14]



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### Capsorubin Reactions with ROS

## Conclusion

The chemical structure of **capsorubin** is distinct among carotenoids, defined by its long conjugated polyene core terminated by two hydroxylated  $\kappa$ -cyclopentane ketone rings with a specific (3S, 5R, 3'S, 5'R) stereochemistry. This unique architecture is not only responsible for its vibrant red color but is also the foundation of its high chemical stability and potent antioxidant activity. A thorough understanding of its structure, properties, and reactivity is essential for its effective application as a natural colorant and for exploring its potential in pharmaceuticals and nutraceuticals.

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